molecular formula C27H38Cl3FN6O3S B12383345 RNase L-IN-1 (trihydrochloride)

RNase L-IN-1 (trihydrochloride)

Cat. No.: B12383345
M. Wt: 652.0 g/mol
InChI Key: DQRHHNTUBHYOBP-XRRPWJDQSA-N
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Description

RNase L-IN-1 (trihydrochloride) is a potent and selective inhibitor of RNase L (ribonuclease L), an enzyme critical in the innate immune response to viral infections. It is the trihydrochloride salt form of RNase L-IN-1 (compound 17a), designed to enhance solubility and stability for in vitro and in vivo applications . The compound targets the endoribonuclease activity of RNase L, which is activated during the interferon-mediated antiviral pathway.

Properties

Molecular Formula

C27H38Cl3FN6O3S

Molecular Weight

652.0 g/mol

IUPAC Name

5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;trihydrochloride

InChI

InChI=1S/C27H35FN6O3S.3ClH/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19;;;/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36);3*1H/b21-15+,33-27?;;;

InChI Key

DQRHHNTUBHYOBP-XRRPWJDQSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RNase L-IN-1 (trihydrochloride) involves the rational design and evaluation of specific chemical structures. One such method includes the use of 2-((pyrrol-2-yl)methylene)thiophen-4-ones as RNase L inhibitors . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of RNase L-IN-1 (trihydrochloride) requires stringent quality control measures to maintain high purity levels (greater than 99%). The compound is usually stored at 4°C in sealed containers to prevent moisture contamination . Large-scale production involves the use of advanced chemical synthesis techniques and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: RNase L-IN-1 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its inhibitory properties.

Common Reagents and Conditions: Common reagents used in the reactions involving RNase L-IN-1 (trihydrochloride) include organic solvents, catalysts, and specific reactants that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products: The major products formed from these reactions are typically modified versions of RNase L-IN-1 (trihydrochlor

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis and Stability: RNase L-IN-1 (trihydrochloride) is synthesized as a salt to optimize bioavailability, akin to methods for L-alanine methyl ester hydrochloride .
  • Functional Gaps : The evidence lacks direct comparative data (e.g., IC50 values, off-target profiles) between RNase L-IN-1 (trihydrochloride) and other RNase L inhibitors. This limits mechanistic depth in its evaluation.

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